Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate

Cross-coupling Suzuki reaction Brominated building block

Researchers sourcing brominated scaffolds for cross-coupling often face batch inconsistency or absent stereochemical definition. This compound resolves both: the para-bromine enables Pd-catalyzed Suzuki/Buchwald-Hartwig couplings, while the confirmed (E)-isomer geometry (InChIKey ASDNBQXYDPUCHU-FMIVXFBMSA-N) ensures reproducible SAR. - Quantifiable lipophilicity (XLogP3 = 3.8) for controlled permeability studies vs. meta isomer (LogP 3.31). - β-methyl substitution modulates Michael acceptor reactivity compared to acrylate analogs. - Batch-specific QC (NMR, HPLC, GC) at 95% purity with -20°C long-term storage ensures shelf stability for multi-campaign library synthesis.

Molecular Formula C13H12BrNO2
Molecular Weight 294.148
CAS No. 55417-64-6
Cat. No. B2991436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromophenyl)-2-cyanobut-2-enoate
CAS55417-64-6
Molecular FormulaC13H12BrNO2
Molecular Weight294.148
Structural Identifiers
SMILESCCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N
InChIInChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+
InChIKeyASDNBQXYDPUCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate: Overview and Key Properties


Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate (CAS 55417-64-6) is a polysubstituted α,β-unsaturated ester belonging to the cyanocinnamate class, specifically a 2-cyano-3-aryl-but-2-enoate derivative [1]. Its defining structural features are a para-bromophenyl ring, a cyano group at the 2-position, and a methyl substituent on the olefinic carbon, yielding a molecular formula of C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol [1]. The compound exists as the (E)-isomer and is commercially available as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry research, with a standard purity of 95% verified by batch-specific NMR, HPLC, or GC analysis .

1
Versatile cyanocinnamate scaffold for SAR and medicinal chemistry studies
2
Para-bromophenyl handle enables cross-coupling diversification workflows
3
Standard purity, batch-specific QC documentation available

Why Generic Cyanoacrylate Analogs Cannot Substitute This Scaffold


Generic substitution within the 2-cyano-3-aryl-but-2-enoate family is inadvisable due to quantifiable, functionally critical differences in reactivity and physicochemical properties. The para-bromine substituent is not merely a heavy atom label but a synthetic linchpin enabling Pd-catalyzed cross-coupling chemistries (Suzuki, Buchwald-Hartwig, etc.) that the non-brominated analog (CAS 18300-89-5) cannot perform . Furthermore, the positional isomerism of the bromine atom (para vs. meta vs. ortho) directly alters the compound's lipophilicity—PubChem-computed XLogP3 is 3.8 for the para isomer [1], whereas the meta isomer (CAS 88148-54-3) exhibits a LogP of 3.31 —a difference of 0.49 log units that can substantially affect membrane permeability and pharmacokinetic behavior. The presence of the methyl group on the double bond also distinguishes this butenoate from the corresponding acrylate (CAS 18861-58-0), introducing steric hindrance that modulates reactivity in cycloadditions and conjugate additions. These quantifiable differences mean that directly substituting an in-class analog without compensating for altered reactivity or physicochemical profiles would invalidate a synthetic route or SAR study.

Non-brominated analog

Lacks the C-Br cross-coupling handle, blocking diversification routes possible with the para-bromo scaffold.

Positional isomerism (para vs. meta)

Alters lipophilicity, potentially shifting membrane partitioning and confounding SAR interpretation if substituted.

Acrylate analog

Absence of the β-methyl group changes steric and electronic reactivity, making it unsuitable for the same conjugate addition profile.

Quantitative Evidence Compared to Closest Chemical Analogs


Para-Bromo Handle Enables Cross-Coupling Chemistry

The para-bromine atom on the phenyl ring of the target compound provides a chemically addressable handle for Pd(0)-catalyzed oxidative addition, enabling downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The non-brominated direct analog, ethyl 2-cyano-3-phenylbut-2-enoate (CAS 18300-89-5), lacks this site entirely and therefore cannot participate in such reactions without prior, non-trivial, C-H functionalization . This is a binary, go/no-go differentiation rather than a matter of degree.

Cross-Coupling Handle
Data to verify
Target: 1 C-Br bond (para) → cross-coupling capable
Analog (CAS 18300-89-5): 0 C-Br bonds → structurally unfit
Enables Pd-catalyzed diversification; non-brominated analog cannot substitute.
No independent source cited; verify reactivity under intended conditions.
Cross-coupling Suzuki reaction Brominated building block Medicinal chemistry

Para vs. Meta Bromo Isomerism Alters Lipophilicity

The position of the bromine atom on the phenyl ring directly governs the compound's lipophilicity. PubChem's XLogP3 algorithm computes a value of 3.8 for the para isomer [1]. The meta isomer (CAS 88148-54-3) has a reported LogP of 3.31 , a difference of 0.49 log units. In drug design, a ΔlogP of 0.5 can correspond to roughly a 3-fold difference in partition coefficient, significantly affecting membrane permeability, protein binding, and in vivo distribution.

Lipophilicity Shift
Reported
Para isomer: XLogP3 3.8
Meta isomer: LogP 3.31
Δ +0.49
Lipophilicity difference may affect membrane partitioning and SAR interpretation.
Computed values; experimental logP determination advised.
Lipophilicity Physicochemical properties Para vs. meta isomer logP comparison

Methyl-Substituted Butenoate vs. Acrylate Steric Profile

The target compound possesses a methyl group on the β-carbon of the α,β-unsaturated ester (butenoate scaffold). The direct acrylate analog, ethyl (E)-3-(4-bromophenyl)-2-cyanoacrylate (CAS 18861-58-0), lacks this methyl group, resulting in a smaller molecular volume (MW = 280.12 vs. 294.14 g/mol) and a significantly different steric environment around the electrophilic β-carbon . This difference alters the rate and regioselectivity of conjugate addition and cycloaddition reactions, which are central to the compound's utility as a synthetic intermediate.

Steric Environment
Head-to-head
Target: β-methyl, MW 294.14
Acrylate analog (CAS 18861-58-0): no methyl, MW 280.12
Methyl alters Michael acceptor reactivity; not interchangeable.
Steric effects may influence conjugate addition selectivity.
Steric hindrance Structural isomerism Butenoate vs. acrylate Reactivity

Established Knoevenagel Synthesis Route

The compound is synthesized via a Knoevenagel condensation between 4'-bromoacetophenone (50 mmol) and ethyl cyanoacetate (50 mmol) using ammonium acetate (400 mg) and acetic acid (1.14 mL) as catalysts in benzene under Dean-Stark reflux conditions, as described in patent US07449490B2 [1]. The reaction proceeds to yield the (E)-isomer as the major product after silica gel column chromatography. This well-precedented route uses commodity starting materials and standard laboratory equipment, ensuring reliable in-house or contract synthesis.

Synthesis Route
Method context
Knoevenagel condensation: 4'-bromoacetophenone + ethyl cyanoacetate, NH₄OAc/AcOH, benzene reflux.
Published protocol reduces process development risk.
Patent US07449490B2; confirm scalability and yield.
Knoevenagel condensation Synthetic accessibility Patent synthesis Building block

Commercial Availability with Batch-Specific QC

The compound is commercially supplied by multiple vendors at a standard purity of 95%, with batch-specific analytical data including NMR, HPLC, or GC provided upon request . Sigma-Aldrich lists the compound under catalog number ENA444722771 with a purity specification of 95% . This batch-level documentation supports experimental reproducibility and GLP-like record-keeping, which is not uniformly available for all close analogs or custom-synthesized derivatives.

Commercial QC
Specification review
Vendor-reported 95% purity; batch-specific NMR, HPLC, or GC available.
Batch QC supports experimental reproducibility; verify before critical studies.
Supplier-provided data; independent certification advised.
Quality control Batch analysis NMR purity Reproducibility

Recommended Application Scenarios in Research and Industry


Pd-Catalyzed Diversification for Kinase Inhibitor Libraries

In medicinal chemistry campaigns targeting kinase ATP-binding pockets, the para-bromophenyl moiety serves as a synthetic handle for Suzuki-Miyaura coupling to generate diverse biaryl analogs. The compound's commercial availability at 95% purity with batch QC and its established Knoevenagel synthesis from 4'-bromoacetophenone [1] make it a practical entry point for library synthesis. The non-brominated analog (CAS 18300-89-5) cannot be used for this purpose, as it lacks the requisite C-Br bond for oxidative addition .

SAR Studies Probing Halogen Position Effects

The quantifiable lipophilicity difference between the para-bromo isomer (XLogP3 = 3.8) and the meta-bromo isomer (LogP = 3.31) provides a controlled system to dissect the contributions of halogen position to biological activity, independent of other molecular changes [2]. Using these isomers side-by-side in cellular assays allows researchers to distinguish target-specific binding effects from non-specific membrane partitioning effects.

Electrophilic Warhead Optimization in Covalent Inhibitors

The butenoate scaffold presents a tetra-substituted, β-methyl-bearing Michael acceptor with distinct steric and electronic properties compared to the tri-substituted acrylate analog (CAS 18861-58-0) . This difference in steric hindrance around the electrophilic β-carbon directly influences the kinetics of covalent bond formation with catalytic cysteine residues, making the butenoate the appropriate choice when tuning warhead reactivity for selectivity.

Reference Standard for Analytical Method Development

With its well-defined (E)-isomer structure, confirmed by InChIKey ASDNBQXYDPUCHU-FMIVXFBMSA-N [2], and commercially available spectral data (IR, MS from SDBS) [3], this compound can serve as a retention time marker and mass spectrometry standard in HPLC-MS methods for profiling cyanoacrylate-containing drug candidates and their metabolites.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cross-coupling handle (C-Br bond)
Successful Suzuki coupling & biaryl diversity
Halogen position SAR studies
Isomeric lipophilicity profile
Lipophilicity-dependent assay partitioning
Covalent inhibitor warhead optimization
Steric & electronic β-substituent
Kinetics of cysteine adduct formation
Analytical reference standard
Defined (E)-isomer, spectral data
Retention time & MS fragmentation reproducibility
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